molecular formula C7H7N3O B15201659 6-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

6-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B15201659
M. Wt: 149.15 g/mol
InChI Key: FPORBFGRIWKNQQ-UHFFFAOYSA-N
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Description

6-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with methyl isocyanate, followed by cyclization to form the imidazo[4,5-c]pyridin-2-one core. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

6-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
  • 5-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Uniqueness

6-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position can affect the compound’s ability to interact with molecular targets, potentially leading to distinct pharmacological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6-methyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C7H7N3O/c1-4-2-5-6(3-8-4)10-7(11)9-5/h2-3H,1H3,(H2,9,10,11)

InChI Key

FPORBFGRIWKNQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)NC(=O)N2

Origin of Product

United States

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